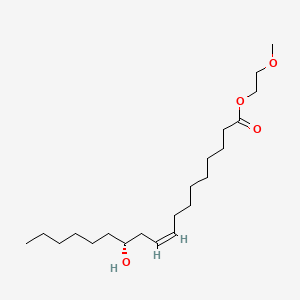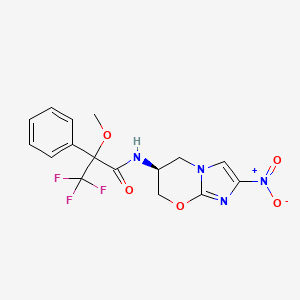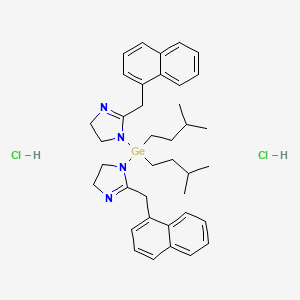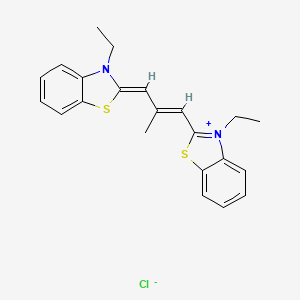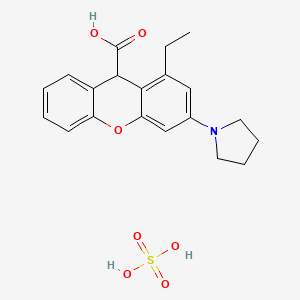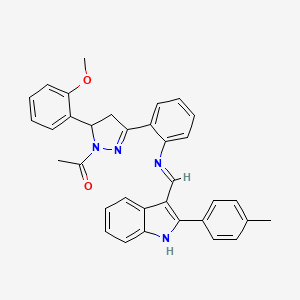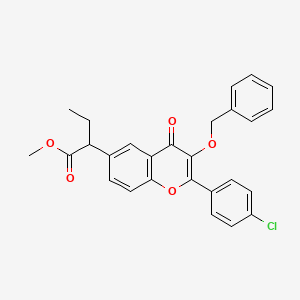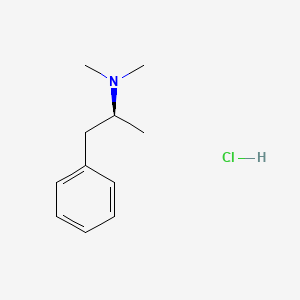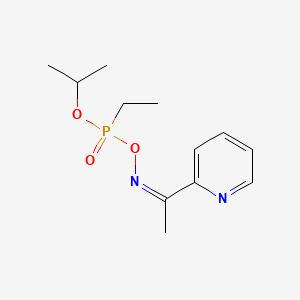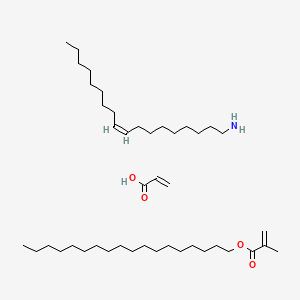
(Z)-octadec-9-en-1-amine;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (Z)-octadec-9-en-1-amine; octadecyl 2-methylprop-2-enoate; prop-2-enoic acid is a complex chemical entity composed of three distinct components Each of these components has unique properties and applications in various fields of chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-octadec-9-en-1-amine involves the hydrogenation of oleic acid, followed by the conversion of the resulting oleyl alcohol to oleylamine through an amination reaction Octadecyl 2-methylprop-2-enoate is synthesized by esterification of octadecanol with 2-methylprop-2-enoic acid
Industrial Production Methods
Industrial production of these compounds involves large-scale chemical processes. For example, the production of prop-2-enoic acid typically involves the catalytic oxidation of propylene in the presence of air or oxygen. The esterification of octadecanol with 2-methylprop-2-enoic acid is carried out in the presence of acid catalysts to produce octadecyl 2-methylprop-2-enoate.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Prop-2-enoic acid can undergo oxidation to form various products, including carbon dioxide and water.
Reduction: (Z)-octadec-9-en-1-amine can be reduced to form saturated amines.
Substitution: Octadecyl 2-methylprop-2-enoate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Carbon dioxide, water, and other oxidized products.
Reduction: Saturated amines and alcohols.
Substitution: Various substituted esters and amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of various polymers and resins. Prop-2-enoic acid is a key monomer in the production of polyacrylic acid and its derivatives.
Biology
In biological research, (Z)-octadec-9-en-1-amine is studied for its role in cell membrane structure and function. It is also used in the synthesis of bioactive molecules.
Medicine
These compounds have potential applications in drug delivery systems and as active pharmaceutical ingredients. Prop-2-enoic acid derivatives are explored for their anti-inflammatory and antimicrobial properties.
Industry
In the industrial sector, octadecyl 2-methylprop-2-enoate is used as a plasticizer and in the production of coatings and adhesives. Prop-2-enoic acid is widely used in the manufacture of superabsorbent polymers and water treatment chemicals.
Mécanisme D'action
The mechanism of action of these compounds varies depending on their specific applications. For example, prop-2-enoic acid acts as a monomer in polymerization reactions, forming long-chain polymers through free radical mechanisms. (Z)-octadec-9-en-1-amine interacts with cell membranes, influencing their fluidity and permeability. Octadecyl 2-methylprop-2-enoate functions as a plasticizer by embedding itself between polymer chains, increasing their flexibility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylic Acid: Similar to prop-2-enoic acid, used in polymer production.
Oleylamine: Similar to (Z)-octadec-9-en-1-amine, used in nanomaterial synthesis.
Butyl 2-methylprop-2-enoate: Similar to octadecyl 2-methylprop-2-enoate, used as a plasticizer.
Uniqueness
The uniqueness of (Z)-octadec-9-en-1-amine; octadecyl 2-methylprop-2-enoate; prop-2-enoic acid lies in their combined properties and applications. The presence of both amine and ester functionalities allows for diverse chemical reactivity and applications in various fields, from polymer chemistry to biological research.
Propriétés
Numéro CAS |
167078-20-8 |
|---|---|
Formule moléculaire |
C43H83NO4 |
Poids moléculaire |
678.1 g/mol |
Nom IUPAC |
(Z)-octadec-9-en-1-amine;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C18H37N.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3(4)5/h2,4-20H2,1,3H3;9-10H,2-8,11-19H2,1H3;2H,1H2,(H,4,5)/b;10-9-; |
Clé InChI |
WMZRSTFCRPCCQD-MEILSSRFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCC/C=C\CCCCCCCCN.C=CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCC=CCCCCCCCCN.C=CC(=O)O |
Numéros CAS associés |
167078-20-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


